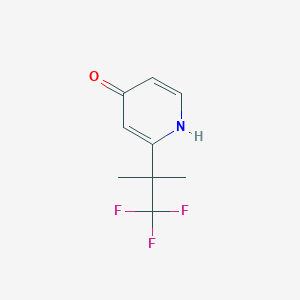
2-(1,1,1-Trifluoro-2-methylpropan-2-YL)pyridin-4(1H)-one
概要
説明
The compound “2-(1,1,1-Trifluoro-2-methylpropan-2-YL)pyridin-4(1H)-one” is a chemical compound, but there is limited information available about it .
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the sources I found .科学的研究の応用
Organic Synthesis
2-(1,1,1-Trifluoro-2-methylpropan-2-YL)pyridin-4(1H)-one is employed as a trifluoromethyl-containing building block in organic synthesis. Khlebnikov et al. (2018) described its use in the preparation of trifluoromethyl-substituted aminopyrroles through a 2H-azirine ring expansion strategy. This process allows for the generation of alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates, showcasing the compound's versatility in the synthesis of complex organic molecules (Khlebnikov et al., 2018).
Materials Science and OLED Applications
The compound finds application in the field of materials science, particularly in the development of Organic Light Emitting Diodes (OLEDs). Huang et al. (2013) explored Pt(II) complexes with spatially encumbered pyridinyl pyrazolate chelates for use in mechanoluminescent and efficient white OLEDs. Their work highlights the photophysical properties and potential application in creating advanced lighting and display technologies (Huang et al., 2013).
Coordination Chemistry
In coordination chemistry, the compound is used in the synthesis of copper(II) chloride adducts. Bonacorso et al. (2003) reported its involvement in the preparation of copper(II) chloride adducts with specific ligands. The study provided insights into the structural characteristics and potential applications of these adducts in various fields, including pharmacology (Bonacorso et al., 2003).
Photoinduced Processes
The compound plays a role in studying photoinduced processes. Vetokhina et al. (2012) investigated 2-(1H-pyrazol-5-yl)pyridines and their derivatives, revealing three types of photoreactions. This research highlights the compound's utility in understanding and harnessing photoinduced chemical reactions for various technological applications (Vetokhina et al., 2012).
Regioselectivity in Chemical Reactions
The compound is pivotal in studies focusing on regioselectivity in chemical reactions. Martins et al. (2012) explored the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles, demonstrating the compound's relevance in understanding and controlling the outcomes of chemical reactions (Martins et al., 2012).
Chemical Synthesis and Derivative Studies
Rateb (2011) highlighted the compound's role in the synthesis of pyridine-2(1H)thione/one derivatives, further demonstrating its application in producing a variety of chemical derivatives for diverse applications (Rateb, 2011).
Safety And Hazards
特性
IUPAC Name |
2-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-8(2,9(10,11)12)7-5-6(14)3-4-13-7/h3-5H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCGKHLLFAWHAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=O)C=CN1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856580 | |
| Record name | 2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1,1-Trifluoro-2-methylpropan-2-YL)pyridin-4(1H)-one | |
CAS RN |
1357476-66-4 | |
| Record name | 2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hydrochloride](/img/structure/B1403797.png)
![1-Oxa-6-azaspiro[3.3]heptane trifluoroacetate](/img/structure/B1403798.png)

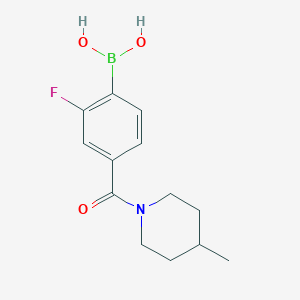

![Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid 3-ethyl ester](/img/structure/B1403806.png)
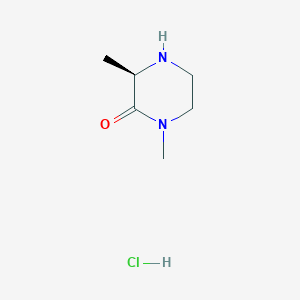
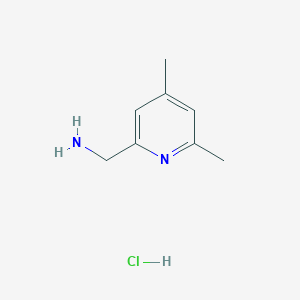
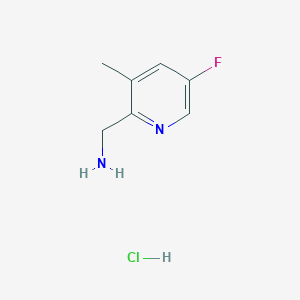
![Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1403812.png)
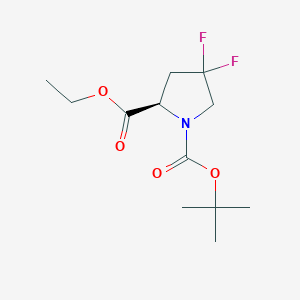
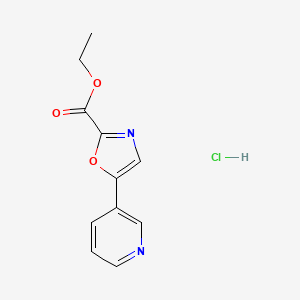
![Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate hydrochloride](/img/structure/B1403818.png)
![endo-3-Aminomethyl-3-hydroxy-8-Boc-8-azabicyclo[3.2.1]octane](/img/structure/B1403819.png)